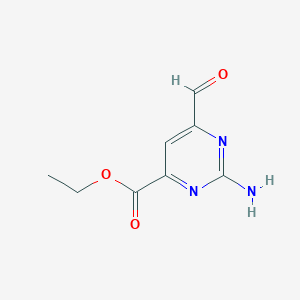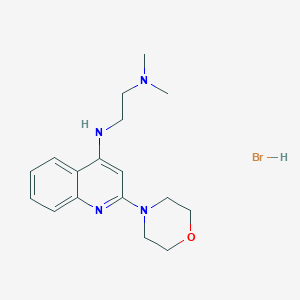
N',N'-Dimethyl-N-(2-morpholinoquinolin-4-yl)ethane-1,2-diamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is known for its unique chemical structure, which includes a quinoline core, a dimethylaminoethyl group, and a morpholinyl group. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine hydrobromide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using dimethylaminoethyl chloride.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached via a nucleophilic substitution reaction using morpholine.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core.
2-(dimethylamino)ethyl methacrylate: Contains a dimethylaminoethyl group but with a methacrylate core.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine hydrobromide is unique due to its combination of a quinoline core with both dimethylaminoethyl and morpholinyl groups, providing distinct chemical properties and biological activities.
Properties
Molecular Formula |
C17H25BrN4O |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-morpholin-4-ylquinolin-4-yl)ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C17H24N4O.BrH/c1-20(2)8-7-18-16-13-17(21-9-11-22-12-10-21)19-15-6-4-3-5-14(15)16;/h3-6,13H,7-12H2,1-2H3,(H,18,19);1H |
InChI Key |
UVYSHEGRHSMKPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)N3CCOCC3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



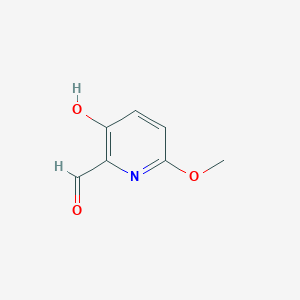
![2-Ethoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B14860774.png)


![N-(4-ethoxyphenyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14860806.png)
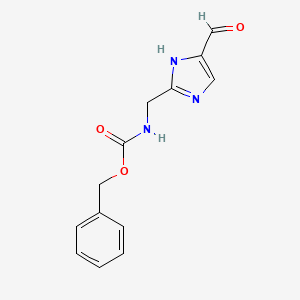
![2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B14860816.png)
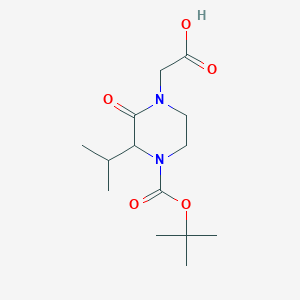
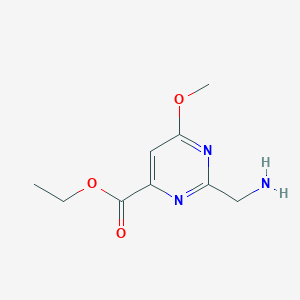
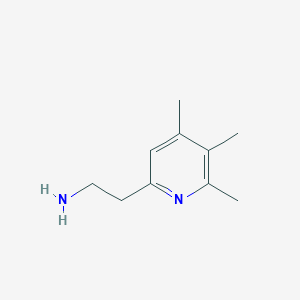
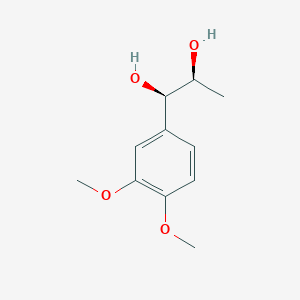
![[4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860841.png)
